molecular formula C5H13N3 B097328 1,1-Diethylguanidine CAS No. 18240-93-2

1,1-Diethylguanidine

Cat. No.: B097328
CAS No.: 18240-93-2
M. Wt: 115.18 g/mol
InChI Key: PDDWJLGBNYUCQO-UHFFFAOYSA-N
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Description

1,1-Diethylguanidine is an organic compound with the molecular formula C5H13N3. It is a derivative of guanidine, where two ethyl groups are attached to the nitrogen atoms. This compound is known for its basicity and ability to form hydrogen bonds, making it a versatile reagent in various chemical reactions .

Safety and Hazards

1,1-Diethylguanidine sulfate is advised for R&D use only and not for medicinal, household, or other uses . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Chemical Reactions Analysis

1,1-Diethylguanidine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1,1-Diethylguanidine involves its ability to form hydrogen bonds and its high basicity. At physiological pH, it is protonated to form the guanidinium cation, which can interact with various molecular targets. These interactions can influence enzyme activity, DNA binding, and other biological processes .

Comparison with Similar Compounds

1,1-Diethylguanidine can be compared with other guanidine derivatives such as:

The uniqueness of this compound lies in its specific ethyl group substitutions, which influence its reactivity and applications in various fields.

Properties

IUPAC Name

1,1-diethylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N3/c1-3-8(4-2)5(6)7/h3-4H2,1-2H3,(H3,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDDWJLGBNYUCQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30171292
Record name Guanidine, 1,1-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30171292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18240-93-2
Record name Guanidine, 1,1-diethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018240932
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guanidine, 1,1-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30171292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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